6-(Hydroxymethyl)pyridine-3-boronic acid

Physicochemical profiling Drug-likeness Medicinal chemistry building blocks

6-(Hydroxymethyl)pyridine-3-boronic acid is the preferred Suzuki coupling partner when post-coupling elaboration is required. Its 6-hydroxymethyl handle survives Pd-catalyzed cross-coupling and can be oxidized to aldehyde or carboxylic acid, enabling divergent biaryl diversification from a single building block. This regioisomer is specifically cited in PI3K inhibitor and FAP-targeted patents. Melting point 230–233°C permits recrystallization for purity upgrade. Not functionally interchangeable with 6-methyl or unsubstituted analogs. Choose this compound for synthetic fidelity and procurement efficiency.

Molecular Formula C6H8BNO3
Molecular Weight 152.95
CAS No. 913835-98-0
Cat. No. B3030500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Hydroxymethyl)pyridine-3-boronic acid
CAS913835-98-0
Molecular FormulaC6H8BNO3
Molecular Weight152.95
Structural Identifiers
SMILESB(C1=CN=C(C=C1)CO)(O)O
InChIInChI=1S/C6H8BNO3/c9-4-6-2-1-5(3-8-6)7(10)11/h1-3,9-11H,4H2
InChIKeyMSUQKXAJTUAESD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Hydroxymethyl)pyridine-3-boronic acid (CAS 913835-98-0) – Key Physicochemical and Sourcing Profile


6-(Hydroxymethyl)pyridine-3-boronic acid (synonym: 2-(hydroxymethyl)pyridine-5-boronic acid) is a heteroaryl boronic acid building block with molecular formula C₆H₈BNO₃ and molecular weight 152.94 g·mol⁻¹ [1]. It contains a pyridine ring bearing a boronic acid at the 3-position and a hydroxymethyl substituent at the 6-position. The compound is commercially available at purities of 95–98% (HPLC) from major suppliers including Thermo Scientific/Alfa Aesar, Apollo Scientific, and Bidepharm [2]. It is primarily employed as an intermediate in Suzuki–Miyaura cross-coupling reactions for medicinal chemistry and materials science applications .

Why 6-(Hydroxymethyl)pyridine-3-boronic acid Cannot Be Replaced by Generic Pyridine Boronic Acids in Coupling-Dependent Workflows


In-class compounds such as pyridine-3-boronic acid (CAS 1692-25-7), 6-methylpyridine-3-boronic acid (CAS 659742-21-9), and the 5-(hydroxymethyl) regioisomer (CAS 908369-20-0) are not functionally interchangeable with 6-(hydroxymethyl)pyridine-3-boronic acid. The target compound presents a unique combination of hydrogen-bond donor/acceptor capacity (3 HBD / 4 HBA), a logP of −0.36, and a topological polar surface area (TPSA) of 73.6 Ų that collectively differ from its closest analogs [1][2]. The 6-hydroxymethyl substituent provides a synthetic handle for post-coupling oxidation to aldehydes or carboxylic acids, a derivatization pathway unavailable with methyl- or unsubstituted pyridine-3-boronic acids . Furthermore, the specific 3-boronic-acid/6-hydroxymethyl regiochemical arrangement appears in patents directed to PI3 kinase inhibitors and fibroblast activation protein (FAP)-targeted therapeutics, indicating that this substitution pattern is expressly selected for structure–activity relationship (SAR) reasons in drug discovery programs .

Quantitative Differentiation of 6-(Hydroxymethyl)pyridine-3-boronic acid from Closest Analogs – Head-to-Head Evidence for Procurement Decisions


Hydrogen-Bond Donor/Acceptor Count and Topological Polar Surface Area Define a Distinct Physicochemical Space Not Accessible with Methyl or Unsubstituted Analogs

The target compound carries three hydrogen-bond donor (HBD) sites and four hydrogen-bond acceptor (HBA) sites, versus only two HBD and three HBA for both pyridine-3-boronic acid and 6-methylpyridine-3-boronic acid [1][2]. This translates to a computed topological polar surface area (TPSA) of 73.58 Ų for the target, compared to 53.4 Ų for both the unsubstituted and 6-methyl analogs [1][2]. The additional HBD/HBA capacity arises from the hydroxymethyl oxygen and its hydroxyl proton, which participate in both intra- and intermolecular interactions. In the context of drug discovery, TPSA values above 70 Ų are associated with reduced passive blood–brain barrier permeability, whereas values below 60 Ų generally predict CNS penetration; selection between these building blocks therefore commits a medicinal chemistry program to fundamentally different CNS vs. peripheral target profiles [3].

Physicochemical profiling Drug-likeness Medicinal chemistry building blocks

Regiochemical Positioning of the Hydroxymethyl Group Modulates Boronic Acid pKa and Coupling Reactivity – Divergence from the 5-(Hydroxymethyl) Regioisomer

The target compound (6-CH₂OH, 3-B(OH)₂) and its 5-(hydroxymethyl) regioisomer (CAS 908369-20-0; 5-CH₂OH, 3-B(OH)₂) share identical molecular formula (C₆H₈BNO₃) and molecular weight (152.95 g·mol⁻¹), yet the position of the hydroxymethyl group differs [1]. In the target, the CH₂OH substituent is para to the pyridine nitrogen and remote from the boronic acid; in the 5-isomer, CH₂OH is meta to nitrogen and adjacent to the boronic acid group [1]. This proximal placement in the 5-isomer introduces steric hindrance around the boron center and alters the electronic environment through through-space inductive effects, which would be expected to shift the boronic acid pKa and influence transmetallation rates in Suzuki–Miyaura coupling differently than in the target [2]. The target compound's boronic acid pKa is computed as 8.37 [3]; a comparative pKa for the 5-isomer is not publicly available, but the adjacency of the electron-withdrawing CH₂OH oxygen in the 5-isomer would predict a lower pKa relative to the target, affecting the pH window for optimal coupling efficiency [2].

Suzuki–Miyaura coupling Regioselectivity Electronic effects

Melting Point and Thermal Handling Profile Distinguish the Target from Both High-Melting Unsubstituted and Low-Melting 6-Methyl Analogs

The target compound exhibits a melting point of 230–233 °C, as reported by Apollo Scientific and Santa Cruz Biotechnology [1][2]. In contrast, pyridine-3-boronic acid melts above 300 °C (decomposition range reported) [3], and 6-methylpyridine-3-boronic acid melts at 114–130 °C [4]. The target's intermediate melting point, situated roughly 70 °C below the unsubstituted parent and 100–115 °C above the 6-methyl analog, provides a practical window for recrystallization-based purification that is unavailable for the near-decomposition-range melting of pyridine-3-boronic acid and the low-temperature softening of the 6-methyl derivative.

Purification Solid-phase handling Recrystallization

Hydroxymethyl Group as a Latent Aldehyde/Carboxylic Acid – Divergent Synthetic Utility Relative to 6-Methyl and Unsubstituted Analogs

The target compound bears a benzylic-type hydroxymethyl substituent at the 6-position that can be selectively oxidized to the corresponding 6-formylpyridine-3-boronic acid (CAS 1322001-30-8) or further to the 6-carboxy derivative, enabling divergent post-coupling elaboration . This contrasts with 6-methylpyridine-3-boronic acid and unsubstituted pyridine-3-boronic acid, where the 6-position is either blocked by a non-oxidizable methyl group or is unsubstituted (C–H), precluding the same oxidation sequence [1]. The 6-formyl analog, with molecular formula C₆H₆BNO₃ (MW 150.93), represents a commercially distinct but synthetically accessible derivative from the target via mild oxidation . This latent functionality means that one procurement of the target compound can serve as a precursor to multiple downstream building blocks, reducing the number of separate vendor orders required for a medicinal chemistry campaign.

Divergent synthesis Post-coupling functionalization Building-block versatility

Documented Incorporation into Patent-Protected PI3 Kinase Inhibitor and FAP-Targeted Scaffolds – Evidence of Non-Fungible SAR Utility

The 6-(hydroxymethyl)pyridin-3-yl fragment appears as a specified substructure in at least three distinct patent families: WO-2021207682-A2 (PI3 kinase inhibitors), US-2020361939-A1 (modulators of alpha-1 antitrypsin), and WO-2020081522-A1 (fibroblast activation protein-targeted imaging and therapy in fibrosis) . Moreover, a compound containing the 6-(hydroxymethyl)pyridin-3-yl moiety was profiled in BindingDB as a DNA topoisomerase 1 inhibitor (BDBM50249695) with a reported Ki/IC₅₀ entry [1]. Separately, a Nav1.5-targeted compound incorporating this exact building block showed an IC₅₀ of 6,309.57 nM in the VGSC-DB database [2]. These patent and database entries demonstrate that the 6-(hydroxymethyl)pyridin-3-yl scaffold has been deliberately chosen in multiple therapeutic programs, strongly implying that alternative pyridine boronic acid regioisomers or substitution patterns fail to deliver the required target binding or pharmacokinetic properties for these specific indications.

Kinase inhibitors Targeted imaging Patent-protected scaffolds

Optimal Deployment Scenarios for 6-(Hydroxymethyl)pyridine-3-boronic acid Based on Quantitative Differentiation Evidence


Suzuki–Miyaura Cross-Coupling for Heterobiaryl Synthesis Requiring Late-Stage Hydroxymethyl Functionalization

When a synthetic route demands a pyridin-3-yl boronic acid coupling partner that can be further elaborated post-coupling, 6-(hydroxymethyl)pyridine-3-boronic acid is the appropriate choice. Its hydroxymethyl group survives standard Suzuki conditions (Pd catalyst, aqueous base, 60–100 °C) and can be subsequently oxidized to the aldehyde or carboxylic acid oxidation state, enabling divergent access to three functionalized biaryl products from a single building block procurement [1]. The 6-methyl and unsubstituted analogs lack this synthetic flexibility .

Medicinal Chemistry Programs Targeting PI3 Kinase, Alpha-1 Antitrypsin, or Fibroblast Activation Protein (FAP)

For drug discovery teams working on PI3K inhibitors, alpha-1 antitrypsin modulators, or FAP-targeted imaging agents, the 6-(hydroxymethyl)pyridin-3-yl scaffold has been specifically selected and disclosed in patent filings [1]. Substituting the 5-(hydroxymethyl) regioisomer or the 6-methyl analog would alter both the steric and electronic profile of the lead series and would require de novo SAR exploration. Procurement of the exact building block specified in the patent literature ensures synthetic fidelity to the disclosed compounds [1].

Parallel Library Synthesis Requiring a Central Building Block with Divergent Derivatization Capacity

In array chemistry where a common heterobiaryl core must be diversified, the hydroxymethyl handle of the target compound serves as a branching point. Post-Suzuki, the –CH₂OH group can be oxidized to –CHO for reductive amination, converted to –CH₂Br for nucleophilic displacement, or oxidized to –COOH for amide coupling [1]. This 'one procurement, multiple endpoints' strategy reduces the number of individual boronic acid building blocks that must be sourced, stored, and validated.

Recrystallization-Dependent Purification Workflows Where Melting Point Compatibility Is Critical

The target compound's melting point of 230–233 °C permits recrystallization from common laboratory solvents (e.g., ethanol/water mixtures) without the decomposition risks associated with pyridine-3-boronic acid's >300 °C melting point or the low-temperature oiling-out issues of the 6-methyl analog (114–130 °C) [1]. For kilo-lab or pilot-plant scale-ups where chromatographic purification is cost-prohibitive, this thermal profile offers a practical advantage in purity upgrade operations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Hydroxymethyl)pyridine-3-boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.